![molecular formula C7H8FNO3S B2880171 5-Fluoro-2-methoxybenzenesulfonamide CAS No. 444-54-2](/img/structure/B2880171.png)
5-Fluoro-2-methoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized as potential α-glucosidase inhibitors . Another study reported the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor .Scientific Research Applications
Corrosion Inhibition and Material Science
- Corrosion Inhibition: 5-Fluoro-2-methoxybenzenesulfonamide derivatives have been studied for their corrosion inhibition properties. For instance, certain piperidine derivatives, including variants of 5-Fluoro-2-methoxybenzenesulfonamide, show promising results in inhibiting the corrosion of iron. These findings were supported by quantum chemical calculations and molecular dynamics simulations, indicating their potential use in material protection and industry applications (Kaya et al., 2016).
Biomedical Research
- Anticancer Potential: Some derivatives of 5-Fluoro-2-methoxybenzenesulfonamide have demonstrated significant anticancer activity. For example, novel aminothiazole-paeonol derivatives containing this compound have shown high anticancer potential against specific cancer cell lines, suggesting their utility in developing new anticancer agents (Tsai et al., 2016).
Chemical Analysis and Pharmacological Profiling
- Binding Studies and Thermodynamics: Studies involving sulfonamide drugs, including those related to 5-Fluoro-2-methoxybenzenesulfonamide, have shed light on their binding properties and thermodynamics. These investigations help in understanding the drug-tubulin interactions, which is crucial for designing drugs with targeted actions (Banerjee et al., 2005).
Chemical Synthesis and Material Modification
- Electrophilic Fluorination: The compound N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a derivative of 5-Fluoro-2-methoxybenzenesulfonamide, has been used as an electrophilic fluorinating reagent. This derivative is noted for improving the enantioselectivity of products in certain chemical reactions, indicating its importance in synthetic chemistry (Yasui et al., 2011).
Environmental Sensing and Imaging
- Detection of Metal Ions: Derivatives of 5-Fluoro-2-methoxybenzenesulfonamide have been employed in the development of chemosensors for metal ions. For instance, certain compounds have been used in the detection of copper ions, showcasing their potential in environmental sensing and imaging applications (Gao et al., 2014).
properties
IUPAC Name |
5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYACHYSKDAONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxybenzenesulfonamide |
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